N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This is followed by the introduction of the N,N-bis(2-methoxyethyl) group through alkylation reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide include other benzoxazole derivatives such as:
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Aminophenyl)benzoxazole
- 2-(2-Methoxyphenyl)benzoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which may confer distinct chemical properties and biological activities. The presence of the N,N-bis(2-methoxyethyl) group can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-21-11-9-17(10-12-22-2)15(19)7-8-18-13-5-3-4-6-14(13)23-16(18)20/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWWCVFXBAGTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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